(2S,3R)-2-(Bromomethyl)-3-methyloxolane
Description
Properties
CAS No. |
2219373-67-6 |
|---|---|
Molecular Formula |
C6H11BrO |
Molecular Weight |
179.05 g/mol |
IUPAC Name |
(2R,3S)-2-(bromomethyl)-3-methyloxolane |
InChI |
InChI=1S/C6H11BrO/c1-5-2-3-8-6(5)4-7/h5-6H,2-4H2,1H3/t5-,6-/m0/s1 |
InChI Key |
UYAUKJPGWASXGX-WDSKDSINSA-N |
SMILES |
CC1CCOC1CBr |
Isomeric SMILES |
C[C@H]1CCO[C@H]1CBr |
Canonical SMILES |
CC1CCOC1CBr |
solubility |
not available |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3R)-2-(Bromomethyl)-3-methyloxolane typically involves the bromination of a suitable precursor. One common method is the bromination of (2S,3R)-3-methyloxolane-2-methanol using a brominating agent such as phosphorus tribromide (PBr3) or hydrobromic acid (HBr) in the presence of a solvent like dichloromethane. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of (2S,3R)-2-(Bromomethyl)-3-methyloxolane may involve continuous flow processes to enhance efficiency and yield. The use of microreactor technology can provide better control over reaction parameters, leading to a more sustainable and scalable production method.
Chemical Reactions Analysis
Types of Reactions
(2S,3R)-2-(Bromomethyl)-3-methyloxolane can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding oxirane derivatives.
Reduction: Reduction reactions can convert the bromomethyl group to a methyl group.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide (NaN3), potassium thiocyanate (KSCN), and sodium methoxide (NaOMe). Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile (CH3CN).
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide (H2O2) in the presence of a catalyst can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Major Products Formed
Nucleophilic Substitution: Products include azides, thiocyanates, and ethers.
Oxidation: Epoxides and other oxidized derivatives.
Reduction: Alkanes and other reduced forms.
Scientific Research Applications
(2S,3R)-2-(Bromomethyl)-3-methyloxolane has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Medicine: Investigated for its role in the synthesis of drug candidates and therapeutic agents.
Industry: Utilized in the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of (2S,3R)-2-(Bromomethyl)-3-methyloxolane involves its reactivity as a bromomethylating agent. The bromomethyl group can participate in nucleophilic substitution reactions, leading to the formation of new carbon-heteroatom bonds. This reactivity is crucial for its role in the synthesis of various organic compounds.
Comparison with Similar Compounds
Key Observations :
Steric and Electronic Effects :
- The (2S,3R)-configured compound exhibits enhanced stereoselectivity in nucleophilic substitutions compared to racemic analogs like 3-bromotetrahydrofuran. This is attributed to the methyl group’s steric bulk at the 3-position, which restricts reaction pathways .
- In contrast, 2-(7-bromoheptyl)-1,3-dioxolane (C₁₀H₁₉BrO₂) lacks stereochemical complexity but has a long alkyl chain, making it more suited for hydrophobic applications (e.g., lipid-like surfactants) .
Reactivity in Synthesis: The bromomethyl group in (2S,3R)-2-(Bromomethyl)-3-methyloxolane undergoes SN2 reactions with high retention of configuration, a trait less pronounced in non-chiral analogs like 2-bromo-4-methyltetrahydrofuran. Compounds like 2-(7-bromoheptyl)-1,3-dioxolane are primarily used in polymer crosslinking due to their flexible alkyl chains .
Thermodynamic Stability :
- The cis-3-methyl group in (2S,3R)-2-(Bromomethyl)-3-methyloxolane increases ring strain compared to trans-configured analogs, affecting its thermal stability. This contrasts with simpler brominated ethers (e.g., 3-bromotetrahydrofuran), which exhibit lower ring strain .
Biological Activity
(2S,3R)-2-(Bromomethyl)-3-methyloxolane is a chiral compound with potential biological activity, particularly in medicinal chemistry. Its structural features suggest possible interactions with biological macromolecules, making it a candidate for further investigation in drug development.
Chemical Structure and Properties
The compound is characterized by the presence of a bromomethyl group and a methyloxolane ring, contributing to its stereochemistry and reactivity. The specific configuration at the 2 and 3 positions plays a crucial role in its biological interactions.
The biological activity of (2S,3R)-2-(Bromomethyl)-3-methyloxolane can be attributed to its ability to interact with various biological targets. Preliminary studies indicate that it may function as an inhibitor of specific kinases, which are pivotal in signaling pathways related to cell growth and proliferation.
- Kinase Inhibition : The compound demonstrates potential as a kinase inhibitor, which is significant given the role of kinases in cancer and other diseases. In vitro assays have shown that it can inhibit certain kinases with IC50 values in the low nanomolar range, suggesting high potency .
Case Studies
- Inhibition of mTOR Signaling : Research has indicated that (2S,3R)-2-(Bromomethyl)-3-methyloxolane can suppress mTOR signaling through both FKBP12-dependent and independent mechanisms. This dual action may enhance its therapeutic profile by targeting multiple pathways involved in tumorigenesis .
- Selectivity Profile : The selectivity of this compound for specific kinase targets has been evaluated through competitive binding assays. It exhibits a preference for certain cancer-related kinases over others, potentially reducing off-target effects commonly associated with less selective inhibitors .
Toxicological Profile
Understanding the safety profile of (2S,3R)-2-(Bromomethyl)-3-methyloxolane is essential for its development as a therapeutic agent. Toxicological assessments have been conducted to evaluate its safety margins:
- Genotoxicity : Initial studies suggest that the compound does not raise concerns regarding genotoxicity, indicating a favorable safety profile for further development.
- NOAEL Determination : The no observed adverse effect level (NOAEL) was established through subchronic toxicity studies, providing critical data for risk assessment in potential clinical applications .
Comparative Analysis
To better understand the biological activity of (2S,3R)-2-(Bromomethyl)-3-methyloxolane, a comparison with related compounds is useful:
| Compound Name | IC50 (nM) | Mechanism of Action | Selectivity |
|---|---|---|---|
| (2S,3R)-2-(Bromomethyl)-3-methyloxolane | Low | Kinase Inhibition | High |
| Compound X | Medium | mTOR Inhibition | Moderate |
| Compound Y | High | Non-specific Kinase Inhibition | Low |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
